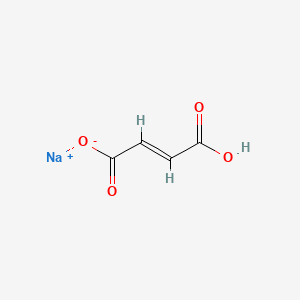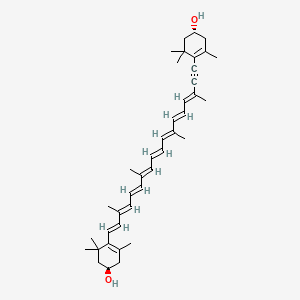
MDL 72222
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride at elevated temperatures . The synthetic route involves the following steps:
Reaction of Tropine with 3,5-Dichlorobenzoyl Chloride: Tropine (I) is reacted with 3,5-dichlorobenzoyl chloride (II) at 140°C to form this compound.
Industrial Production:
化学反应分析
MDL 72222 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tropine and 3,5-dichlorobenzoyl chloride.
科学研究应用
MDL 72222 has several scientific research applications, including:
Pharmacological Studies: This compound is used to study the involvement of the 5-HT3 receptor in various physiological and pharmacological processes
Antiemetic Research: The compound has antiemetic effects comparable to metoclopramide and is used in research to study its potential as an antiemetic agent.
Neurochemical Studies: This compound is used to investigate the role of the 5-HT3 receptor in the actions of drugs of abuse, such as cocaine and methamphetamine.
Neuroprotection: The compound has been shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells, indicating its potential neuroprotective effects.
作用机制
MDL 72222 exerts its effects by selectively antagonizing the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking this receptor, this compound inhibits the excitatory effects of serotonin (5-HT) on neuronal cells . This selective antagonism is responsible for the compound’s pharmacological effects, including its antiemetic and neuroprotective properties .
相似化合物的比较
MDL 72222 is unique in its high selectivity and potency as a 5-HT3 receptor antagonist. Similar compounds include:
Tropanserin: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Tropisetron: A clinically used antiemetic that also targets the 5-HT3 receptor.
Zatosetron: A compound with similar receptor antagonism properties.
Ricasetron: Another 5-HT3 receptor antagonist used in research.
Granisetron: A well-known antiemetic used in clinical settings.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
属性
分子式 |
C15H17Cl2NO2 |
|---|---|
分子量 |
314.2 g/mol |
IUPAC 名称 |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
InChI 键 |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Pictograms |
Acute Toxic |
同义词 |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)




![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)


![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)



